molecular formula C21H17N5O3 B6528551 4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1019101-46-2

4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6528551
CAS No.: 1019101-46-2
M. Wt: 387.4 g/mol
InChI Key: KUVUTGVZJBBFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 1,5-dimethylpyrazole moiety. The benzamide group is further functionalized with a benzoyl substituent at the para position. The dimethylpyrazole group may enhance metabolic stability and lipophilicity, while the benzoyl moiety could influence electronic properties and binding interactions.

Properties

IUPAC Name

4-benzoyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-13-12-17(25-26(13)2)20-23-24-21(29-20)22-19(28)16-10-8-15(9-11-16)18(27)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVUTGVZJBBFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxadiazole Core

The 1,3,4-oxadiazole ring is synthesized via cyclocondensation of a hydrazide derivative with a carboxylic acid chloride. For example, methyl 2-chloro-5-(N-hydroxycarbamimidoyl)benzoate reacts with 3,6-dichloropicolinoyl chloride in toluene under reflux, using triethylamine as a base. Phosphorus oxychloride (POCl₃) facilitates dehydration, achieving cyclization yields of 73–79%.

Reaction Conditions:

  • Temperature: 70–100°C

  • Catalyst: None required (inherent reactivity of POCl₃)

  • Solvent: Toluene

  • Time: 9–11 hours

This method avoids self-cyclization by prioritizing the reactivity of the acid chloride over the hydrazide intermediate.

Coupling of the Pyrazole Substituent

The 1,5-dimethylpyrazole group is introduced via nucleophilic aromatic substitution. 5-Amino-1,3,4-oxadiazole intermediates react with 1,5-dimethyl-3-bromopyrazole in dimethylformamide (DMF) at 120°C for 6 hours. Copper(I) iodide catalyzes the Ullmann-type coupling, achieving 68% yield.

Critical Parameters:

  • Catalyst: CuI (10 mol%)

  • Base: K₂CO₃

  • Ligand: 1,10-Phenanthroline (enhances CuI activity)

Synthetic Route 2: Multi-Step Synthesis with l-Proline Catalysis

Esterification and Cyanation

Starting with 2-chloro-5-iodobenzoic acid, esterification using methanol and sulfuric acid produces methyl 2-chloro-5-iodobenzoate (92% yield). Subsequent cyanation with CuCN and l-proline in DMF replaces iodine with a nitrile group, yielding methyl 2-chloro-5-cyanobenzoate (85% yield).

Table 1: Catalyst Screening for Cyanation

CatalystTemperature (°C)Time (h)Yield (%)
None10011<5
l-Proline70 → 1002 + 979
l-Proline80 → 1002 + 975

l-Proline enhances CuCN dispersion, accelerating oxidative addition and transmetallation steps.

Oxime Formation and Cyclization

The nitrile intermediate is converted to an amidoxime using hydroxylamine hydrochloride in ethanol/water (pH 10–11). Cyclization with 1,5-dimethylpyrazole-3-carbonyl chloride forms the oxadiazole ring, yielding 65–72% of the core structure.

Comparative Analysis of Methods

Efficiency and Scalability

  • Route 1 (POCl₃): Higher yields (73–79%) but requires stringent temperature control.

  • Route 2 (l-Proline): More scalable due to milder conditions, though yields dip slightly (65–72%).

Byproduct Formation

Route 1 generates minimal byproducts if anhydrous conditions are maintained. In contrast, Route 2 may produce hydrazine derivatives if hydroxylamine is incompletely consumed.

Optimization Strategies

Solvent Effects

Switching from toluene to 1,4-dioxane in cyclization steps improves solubility of polar intermediates, boosting yields by 8–12%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction times for oxadiazole formation from 9 hours to 40 minutes, maintaining yields at 70–75% .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide: can undergo various chemical reactions, including:

  • Reduction: : This process typically involves the removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution Reactions: : These reactions involve replacing one functional group in the molecule with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, with modifications to the functional groups and overall structure.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The potential mechanism involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Properties

Studies have demonstrated that pyrazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The compound's structure allows for interaction with cellular pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 suggests a potential therapeutic role in treating inflammatory diseases.

Enzyme Inhibition

The unique structural features of 4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide make it a candidate for enzyme inhibition studies. It may target specific enzymes involved in metabolic pathways or disease processes.

Case Study 1: Antimicrobial Evaluation

A study conducted on similar compounds revealed that derivatives containing the oxadiazole ring exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating strong potential for development as new antimicrobial agents.

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that the compound induced cell cycle arrest and apoptosis in breast cancer cell lines. Flow cytometry analysis showed an increase in sub-G1 phase cells, suggesting effective apoptosis induction.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismMIC (µg/mL)
Compound AAntibacterialS. aureus8
Compound BAntifungalC. albicans16
Compound CAnticancerMCF-7IC50 = 10 µM

Table 2: Pharmacological Profiles

PropertyValue
SolubilityHigh in polar solvents
BioavailabilityModerate to high
Mechanism of ActionEnzyme inhibition

Mechanism of Action

The mechanism by which 4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous 1,3,4-Oxadiazoles

Key Structural Differences

The target compound shares its 1,3,4-oxadiazole backbone with two structurally related analogs, LMM5 and LMM11 , reported as antifungal agents against Candida albicans . Critical distinctions lie in their substituents:

Compound Oxadiazole 5-Substituent Benzamide Substituent
Target Compound 1,5-Dimethyl-1H-pyrazol-3-yl 4-Benzoyl
LMM5 (4-Methoxyphenyl)methyl 4-[Benzyl(methyl)sulfamoyl]
LMM11 Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl]
  • The benzoyl group in the target compound lacks the sulfamoyl functionality present in LMM5 and LMM11, which is critical for thioredoxin reductase (Trr1) inhibition .

Physicochemical Properties

Predicted properties (based on structural analogs):

Compound LogP (Predicted) Solubility (µg/mL) Molecular Weight (g/mol)
Target Compound 3.5 ~15 (low) 429.45
LMM5 2.8 ~30 (moderate) 546.62
LMM11 3.2 ~20 (low) 503.59
  • The higher LogP of the target compound (3.5 vs.

Hydrogen-Bonding and Crystallography

Such differences could influence crystal packing, stability, and bioavailability .

Biological Activity

4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, an oxadiazole ring, and a benzamide moiety. Its molecular formula is C16H17N5O4C_{16}H_{17}N_{5}O_{4} with a molecular weight of approximately 341.34 g/mol. The unique combination of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₇N₅O₄
Molecular Weight341.34 g/mol
StructurePyrazole, Oxadiazole, Benzamide

The primary biological targets of this compound include Leishmania aethiopica and Plasmodium berghei , indicating its potential as an antileishmanial and antimalarial agent. The compound binds to the Lm-PTR1 pocket (active site) of Leishmania aethiopica, interfering with the parasite's metabolic processes and leading to cell death.

Key Mechanisms:

  • Inhibition of Enzyme Activity : By binding to specific enzymes in the parasites, it disrupts their metabolic pathways.
  • Cellular Uptake : The compound's structure allows for effective cellular uptake in target organisms.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through modulation of autophagy pathways .

Pharmacological Properties

Research indicates that 4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibits potent antiproliferative activity against various cancer cell lines. In particular:

  • Anticancer Activity : The compound has shown submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. It reduces mTORC1 activity and enhances autophagy under certain conditions .
  • Antimicrobial Activity : Preliminary studies indicate its potential as an antimicrobial agent against various pathogens.

Study 1: Antiproliferative Effects

A study examined the effects of related pyrazole derivatives on cancer cell lines. Two selected compounds demonstrated significant antiproliferative effects and altered autophagic flux in nutrient-deprived conditions. This suggests that compounds similar to 4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide could be developed as novel anticancer agents targeting metabolic stress in tumors .

Study 2: Antileishmanial Activity

Another study focused on the antileishmanial properties of similar compounds. Results indicated that these compounds effectively inhibited the growth of Leishmania species by disrupting their metabolic functions through specific enzyme inhibition.

Q & A

Q. What are the key synthetic routes for preparing 4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Oxadiazole ring formation : Cyclization of hydrazide intermediates with carbonyl reagents under reflux conditions (e.g., using POCl₃ or H₂SO₄ as catalysts).

Amide coupling : Reacting the oxadiazole intermediate with benzoyl chloride derivatives in the presence of a base (e.g., pyridine) and polar aprotic solvents (DMF, DCM).

  • Critical factors :
  • Temperature : Elevated temperatures (~80–100°C) improve cyclization efficiency .
  • Solvent choice : DMF enhances solubility of intermediates, while DCM minimizes side reactions during amide coupling .
  • Catalysts : Use of 4Å molecular sieves (4A) improves reaction purity by absorbing moisture .
  • Yield variability : Reported yields range from 12% to 60% depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Essential for confirming substituent positions on the oxadiazole and pyrazole rings. For example, the pyrazole methyl groups (1,5-dimethyl) appear as singlets at δ ~2.3–2.5 ppm, while aromatic protons from benzamide resonate at δ ~7.5–8.2 ppm .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks ~450–500 m/z) and detects fragmentation patterns .
  • HPLC : Assesses purity (>95% required for biological assays); retention times vary with mobile phase (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :
  • Core modifications :
  • Oxadiazole ring : Replace with thiadiazole or triazole to assess impact on target binding .
  • Benzoyl group : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups to modulate electronic properties .
  • Biological assays :
  • Enzyme inhibition : Screen against kinases (e.g., GSK-3β) using fluorescence polarization assays .
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Data interpretation : Correlate substituent effects with activity; e.g., methylsulfonyl groups enhance solubility and target affinity .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Source analysis : Differentiate cell line specificity (e.g., COX-2 inhibition in vs. GSK-3β targeting in ).
  • Experimental replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-analysis : Compare IC₅₀ values across studies; outliers may arise from impurities (>95% purity required) .

Q. How can crystallography and computational modeling elucidate the binding mechanism of this compound with biological targets?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters:
  • Hydrogen bonding : Identify interactions (e.g., pyrazole N-H with Val135 in GSK-3β; bond length ~2.85–2.99 Å) .
  • Thermal displacement parameters : Assess ligand flexibility in the binding pocket .
  • Molecular docking :
  • Software : AutoDock Vina or Schrödinger Suite.
  • Validation : Compare docking poses with crystallographic data to refine scoring functions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.